molecular formula C40H46O9 B1250814 gaudichaudiic acid I

gaudichaudiic acid I

Cat. No. B1250814
M. Wt: 670.8 g/mol
InChI Key: XRWTUHQDTBWRSS-AACCTTACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaudichaudiic acid I is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ether, a cyclic ketone, an organic heteroheptacyclic compound and an oxo monocarboxylic acid.

Scientific Research Applications

Cytotoxic Properties in Cancer Research

Gaudichaudiic acid I has been identified as a compound with potential applications in cancer research. It was isolated from the bark of the Indonesian plant Garcinia gaudichaudii and is considered to have cytotoxic properties. Studies have shown that gaudichaudiic acid I exhibits significant cytotoxicity against several cancer cell lines, indicating its potential for use in cancer treatment research (Xu et al., 2000) (Cao et al., 1998).

Antimicrobial and Antioxidant Activities

Gaudichaudiic acid I has been associated with antimicrobial activity. Research on Piper gaudichaudianum, a plant containing gaudichaudiic acid, revealed its efficacy against various microorganisms, including Staphylococcus aureus and Bacillus subtilis (Nogueira Puhl et al., 2011). Additionally, the ethanolic extract of Tecoma gaudichaudi flowers, containing gaudichaudiic acid, showed significant antioxidant capacities, highlighting its potential in combating oxidative stress-related diseases (Kiranmayi, 2018).

Trypanocidal Activity

Gaudichaudiic acid has been identified as a potent trypanocidal compound, effective against the Trypanosoma cruzi strain. This suggests its potential use in treatments against Chagas disease, a tropical parasitic disease (Batista et al., 2011).

Biosynthetic Research

Research into the biosynthetic origins of gaudichaudiic acid in Piper gaudichaudianum has provided insights into its formation. Understanding the biosynthesis pathways is crucial for potential pharmaceutical applications and large-scale production (Lopes et al., 2007).

properties

Product Name

gaudichaudiic acid I

Molecular Formula

C40H46O9

Molecular Weight

670.8 g/mol

IUPAC Name

(E)-4-[(1R,2R,21R,23S)-20-ethoxy-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15-hexaen-23-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C40H46O9/c1-11-36(5,6)28-32-25(21-17-19(3)13-14-23(21)37(7,8)47-32)29(41)26-30(42)27-31(46-12-2)22-18-24-38(9,10)49-39(34(22)43,16-15-20(4)35(44)45)40(24,27)48-33(26)28/h11,13-15,17,22,24,27,31,41H,1,12,16,18H2,2-10H3,(H,44,45)/b20-15+/t22-,24-,27?,31?,39-,40-/m1/s1

InChI Key

XRWTUHQDTBWRSS-AACCTTACSA-N

Isomeric SMILES

CCOC1[C@H]2C[C@H]3[C@@]4(C1C(=O)C5=C(O4)C(=C6C(=C5O)C7=C(C=CC(=C7)C)C(O6)(C)C)C(C)(C)C=C)[C@@](C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O

Canonical SMILES

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C7=C(C=CC(=C7)C)C(O6)(C)C)C(C)(C)C=C)CC=C(C)C(=O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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